molecular formula C21H28IN3O B10765263 1-[(4-iodophenyl)methyl]-N-[(6-propan-2-yloxypyridin-2-yl)methyl]piperidin-4-amine

1-[(4-iodophenyl)methyl]-N-[(6-propan-2-yloxypyridin-2-yl)methyl]piperidin-4-amine

Cat. No.: B10765263
M. Wt: 465.4 g/mol
InChI Key: VIVQTVQYJJPKMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RBI 257 maleate involves several steps, starting with the preparation of the key intermediate, 1-[4-Iodobenzyl]-4-[[2-[3-isopropoxy]pyridyl]-methylamino]piperidine. This intermediate is then reacted with maleic acid to form the maleate salt. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of RBI 257 maleate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

RBI 257 maleate primarily undergoes substitution reactions due to the presence of the iodobenzyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving RBI 257 maleate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like ethanol or DMSO, and may require specific temperatures and pH conditions to proceed efficiently .

Major Products Formed

The major products formed from the reactions of RBI 257 maleate depend on the type of reaction. For example, oxidation reactions may yield iodobenzoic acid derivatives, while reduction reactions could produce deiodinated compounds .

Scientific Research Applications

Mechanism of Action

RBI 257 maleate exerts its effects by binding to the dopamine D4 receptor, thereby blocking the action of dopamine. This inhibition of dopamine signaling can modulate various physiological and behavioral responses. The molecular targets involved include the dopamine D4 receptor and associated signaling pathways, such as the inhibition of potassium currents in neurohypophysial nerve terminals .

Properties

Molecular Formula

C21H28IN3O

Molecular Weight

465.4 g/mol

IUPAC Name

1-[(4-iodophenyl)methyl]-N-[(6-propan-2-yloxypyridin-2-yl)methyl]piperidin-4-amine

InChI

InChI=1S/C21H28IN3O/c1-16(2)26-21-5-3-4-20(24-21)14-23-19-10-12-25(13-11-19)15-17-6-8-18(22)9-7-17/h3-9,16,19,23H,10-15H2,1-2H3

InChI Key

VIVQTVQYJJPKMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=N1)CNC2CCN(CC2)CC3=CC=C(C=C3)I

Origin of Product

United States

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